molecular formula C25H22N4OS2 B11342338 2-[(4-methylbenzyl)sulfanyl]-N-(3-methylpyridin-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(4-methylbenzyl)sulfanyl]-N-(3-methylpyridin-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11342338
M. Wt: 458.6 g/mol
InChI Key: HIISTGJWZIJKCZ-UHFFFAOYSA-N
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Description

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(3-METHYLPYRIDIN-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

The synthesis of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(3-METHYLPYRIDIN-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 4-methylphenyl, 3-methylpyridin-2-yl, and phenylsulfanyl groups through various substitution reactions.

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyrimidine ring or other functional groups can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Scientific Research Applications

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(3-METHYLPYRIDIN-2-YL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and its substituents can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents. Some examples are:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications.

Properties

Molecular Formula

C25H22N4OS2

Molecular Weight

458.6 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-N-(3-methylpyridin-2-yl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H22N4OS2/c1-17-10-12-19(13-11-17)16-31-25-27-15-21(32-20-8-4-3-5-9-20)22(28-25)24(30)29-23-18(2)7-6-14-26-23/h3-15H,16H2,1-2H3,(H,26,29,30)

InChI Key

HIISTGJWZIJKCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=C(C=CC=N3)C)SC4=CC=CC=C4

Origin of Product

United States

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